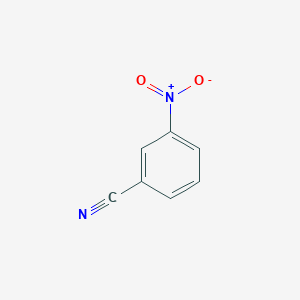

3-Nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5382. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSAWEHOGCWOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060697 | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00217 [mmHg] | |

| Record name | 3-Nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-24-9 | |

| Record name | 3-Nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 3-Nitrobenzonitrile (CAS 619-24-9)

This document provides a comprehensive technical overview of this compound (CAS No. 619-24-9), a key chemical intermediate. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, reactivity, applications, and toxicological profile, compiled to support advanced research and development activities.

Core Properties of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with both a nitro group (-NO2) and a nitrile group (-C≡N) at the meta position.[1] It typically appears as a pale yellow or yellowish crystalline powder or needles with an almond-like odor.[2][3][4] This solid state at room temperature is consistent with its reported melting point.[5]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, purification strategies, and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 619-24-9 | [6][7] |

| Molecular Formula | C₇H₄N₂O₂ | [6][8] |

| Molecular Weight | 148.12 g/mol | [6][8] |

| Appearance | Yellowish crystalline powder or needles | [2][4] |

| Melting Point | 114-117 °C | [2][9] |

| Boiling Point | 292 °C (at 760 mmHg); 165 °C (at 21 mmHg) | [4][6][10] |

| Density | ~1.2 - 1.31 g/cm³ | [10][11] |

| Vapor Pressure | 0.00217 mmHg | [3][12] |

| Flash Point | 109.9 °C | [6] |

| Solubility | Very soluble in ether; soluble in ethanol and acetone; sparingly soluble or insoluble in water.[1][4][5][13] | |

| InChI Key | RUSAWEHOGCWOPG-UHFFFAOYSA-N | [9][14] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N | [6][10] |

Spectroscopic Data

Analytical characterization is crucial for structure confirmation and purity assessment. Key spectroscopic data for this compound are provided below.

| Spectroscopic Technique | Key Data Points / Observations | Source(s) |

| ¹H NMR | Aromatic protons show distinct signals, with chemical shifts influenced by the strong deactivating nitro group.[13][15] | [13][15] |

| ¹³C NMR | Spectral data available in CDCl₃. | [3][9][16] |

| GC-MS (EI) | Major peaks observed at m/z 148 (M+), 102, 75, 51, 30. | [4][17] |

| FT-IR | Spectra available for KBr disc and nujol mull preparations. | [4][9][16] |

| Raman Spectroscopy | Raman spectrum has been recorded. | [4][9][18] |

Synthesis and Purification

This compound can be synthesized via several routes, primarily involving the modification of a substituted benzene ring. Common methods include the conversion of 3-nitrobenzaldehyde, the nitration of benzonitrile, or Sandmeyer-type reactions.

Synthesis from 3-Nitrobenzaldehyde

A high-yield synthesis involves the reaction of 3-nitrobenzaldehyde with ammonia and iodine in acetonitrile.[1][19] The reaction proceeds rapidly at room temperature.

Purification

Crude this compound can be purified to a high degree using standard laboratory techniques.[6]

-

Recrystallization: This is a common method for purification.[6] Single crystals suitable for X-ray diffraction have been grown from a concentrated ethanol solution at -20 °C.[19]

-

Column Chromatography: This technique separates the product from impurities based on differential adsorption to a stationary phase.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Protocol: Synthesis from 3-Nitrobenzaldehyde

This protocol is adapted from a documented high-yield procedure.[1][19]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.

-

Reagent Addition: Add iodine (I₂) to the flask. The reaction system should turn reddish-brown.

-

Initiation: Add 0.8 mL of aqueous ammonia to the stirring solution. The reaction mixture will turn orange-red.

-

Reaction: Stir the mixture at room temperature for approximately 30-40 minutes. Monitor the reaction for completion using Thin-Layer Chromatography (TLC).[1]

-

Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel, add pure water, and extract the product into ethyl acetate. Repeat the extraction process.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the final product, this compound.[1] The reported yield for this method is 99%.[1]

Protocol: Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and assess the purity of the synthesized compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate).

-

GC Conditions:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: ~230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram for a single major peak. The mass spectrum of this peak should correspond to the known fragmentation pattern of this compound, with a prominent molecular ion peak (M+) at m/z 148 and characteristic fragments at m/z 102, 75, and 51.[4]

Reactivity, Metabolism, and Applications

Chemical Reactivity

The chemical behavior of this compound is dictated by its two functional groups.[5]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The nitro group can be readily reduced to an amino group (-NH₂), providing a pathway to 3-aminobenzonitrile and other bifunctional molecules.[5][6]

-

Nitrile Group (-C≡N): This versatile group can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group (-CH₂NH₂).[5]

Metabolism

Studies of the in vitro metabolism of aromatic nitriles have shown varied pathways. Unlike its 4-nitro isomer, which is readily reduced to an amine metabolite, this compound's specific metabolic fate is less detailed in available literature.[10] Generally, nitriles can be metabolized to cyanide, which is a key mechanism of their toxicity.[20]

Applications

This compound is a valuable compound primarily used as a synthetic intermediate.[2][21]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1][5][16]

-

Mass Spectrometry: It has a specialized application as an effective matrix for Matrix-Assisted Ionization Vacuum (MAIV), a novel ionization technique for mass spectrometry that does not require high voltage or a laser.[9][22]

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[13] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[23][24]

GHS Hazard Information

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][23] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4][23] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [4][23] |

| Skin Irritation | H315: Causes skin irritation | [24] |

| Eye Irritation | H319: Causes serious eye irritation | [24] |

| Respiratory Irritation | H335: May cause respiratory irritation | [24] |

Toxicological Mechanism

Exposure can lead to irritation of the skin, eyes, and respiratory tract.[20][24] The most significant systemic toxic effect is the induction of methemoglobinemia, leading to cyanosis.[3][4][12] This is a common effect for nitroaromatic compounds. Furthermore, like other nitriles, it may be metabolized to cyanide, which can inhibit cytochrome oxidase and impair cellular respiration, potentially leading to severe toxic effects.[20]

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[20][24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust and prevent all personal contact.[13][24]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible substances like strong oxidizing agents and strong bases.[4][16][20] Store below +30°C.[2][16]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound(619-24-9) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 6. The structure of this compound is shown | Chegg.com [chegg.com]

- 14. benchchem.com [benchchem.com]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. Page loading... [guidechem.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. This compound | 619-24-9 [chemicalbook.com]

- 22. scribd.com [scribd.com]

- 23. youtube.com [youtube.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitrobenzonitrile (CAS No. 619-24-9), a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, spectroscopic data, and typical reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and purification, aiming to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.

Introduction

This compound is an aromatic organic compound featuring both a nitro (-NO₂) and a nitrile (-CN) functional group attached to a benzene ring at the meta position.[1] This substitution pattern confers unique reactivity to the molecule, making it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The strong electron-withdrawing nature of both the nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, dictating its behavior in various chemical transformations.[1][2]

Physical and Chemical Properties

This compound typically appears as a pale yellow crystalline powder or needles.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₂ | [4] |

| Molecular Weight | 148.12 g/mol | [4] |

| CAS Number | 619-24-9 | [4] |

| Appearance | Yellowish crystalline powder or needles | [3] |

| Melting Point | 114-117 °C | [4] |

| Boiling Point | 165 °C at 21 mmHg; 258.1 °C at 760 mmHg | [3][5] |

| Density | 1.31 g/cm³ | [5] |

| Solubility | Sparingly soluble in water; very soluble in ether, soluble in acetone and ethanol. | [1][2][5] |

| Vapor Pressure | 0.014 mmHg at 25°C | [5] |

| Flash Point | 109.9 °C | [5] |

| LogP (Octanol/Water) | 1.17 - 1.46 | [6][7] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of 7.7-8.6 ppm. | [1] |

| ¹³C NMR | Aromatic carbons and the nitrile carbon show characteristic shifts. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch (~2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-H aromatic stretches. | [8] |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 148. Fragmentation often involves the loss of NO₂ (m/z 102) and subsequent loss of HCN. | [8][9] |

Experimental Protocols

Synthesis of this compound from 3-Nitrobenzaldehyde

This protocol describes the conversion of 3-nitrobenzaldehyde to this compound via an aldoxime intermediate followed by dehydration.

Step 1: Synthesis of 3-Nitrobenzaldoxime

-

Dissolution: In a 250 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of 95% ethanol with gentle warming and stirring.[10]

-

Hydroxylamine Solution Preparation: In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 6.4 g (0.06 mol) of anhydrous sodium carbonate in 50 mL of water.[10]

-

Reaction: Slowly add the hydroxylamine solution to the stirred solution of 3-nitrobenzaldehyde at room temperature. The reaction mixture is typically stirred for 1-2 hours.[10]

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crude 3-nitrobenzaldoxime by vacuum filtration and wash with cold water.[10]

-

Purification: The crude product can be recrystallized from an ethanol-water mixture to yield pure 3-nitrobenzaldoxime.[10]

Step 2: Dehydration of 3-Nitrobenzaldoxime to this compound

-

Reaction Setup: In a fume hood, to a solution of 16.6 g (0.1 mol) of 3-nitrobenzaldoxime in 100 mL of N,N-dimethylformamide (DMF), add 18.4 g (0.1 mol) of 2,4,6-trichlorotriazine (TCT).[11]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 100 mL).[11]

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4][11]

Synthesis Workflow: 3-Nitrobenzaldehyde to this compound

Caption: Workflow for the synthesis of this compound from 3-Nitrobenzaldehyde.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by its two electron-withdrawing functional groups.

-

Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form 3-nitrobenzoic acid or 3-nitrobenzamide, respectively. Reduction of the nitrile group, for instance with lithium aluminum hydride, yields 3-nitrobenzylamine.[2]

-

Nitro Group (-NO₂): The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). More significantly, the nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This transformation is a common step in the synthesis of more complex heterocyclic structures.[2]

-

Aromatic Ring: The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions involving the functional groups.

Key Chemical Transformations of this compound

Caption: Key chemical transformations of the nitrile and nitro groups of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[13] In case of accidental exposure, it is crucial to seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a key starting material in various synthetic endeavors, particularly in the pharmaceutical and agrochemical industries. This guide provides essential data and detailed protocols to support the safe and effective use of this compound in a research and development setting.

References

- 1. 6. The structure of this compound is shown | Chegg.com [chegg.com]

- 2. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound(619-24-9) 13C NMR spectrum [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound(619-24-9) IR Spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Nitrobenzonitrile (C₇H₄N₂O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety protocols for 3-Nitrobenzonitrile. The information is intended for use by professionals in chemical research and drug development.

Molecular Structure and Formula

This compound is an aromatic compound with the chemical formula C₇H₄N₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties and reactivity of the aromatic ring.[4][5]

The crystal structure of this compound has been elucidated by low-temperature single-crystal X-ray diffraction.[6][7][8] The compound crystallizes in the monoclinic space group P2₁.[6][7][8] A notable feature of its solid-state structure is that the nitro group is not coplanar with the benzene ring, exhibiting a slight tilt.[6][7][8] The angle between the benzene ring and the NO₂ plane is approximately 11.22°.[6][7][8] In the crystal packing, molecules are arranged in stacks along the shortest crystallographic axis due to aromatic π–π stacking, with an interplanar distance of about 3.3700 Å.[6][7]

Molecular structure of this compound.

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow crystalline solid or powder with an almond-like odor.[1][2][5] It is soluble in organic solvents like ether and acetone but has low solubility in water.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂ | [9][1][10] |

| Molecular Weight | 148.12 g/mol | [9][1] |

| Appearance | Yellowish crystalline powder or needles | [1][2][5] |

| Melting Point | 114-117 °C | [1][11][12] |

| Boiling Point | 165 °C at 21 mmHg | [1] |

| Density | 0.33 g/cm³ at 20 °C | [1][12] |

| Vapor Pressure | 0.00217 mmHg | [9] |

| Water Solubility | 1.7 g/L at 25 °C | |

| logP (Octanol/Water) | 1.17 | [13] |

| CAS Number | 619-24-9 | [9][1] |

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁ | [6][7] |

| C-N Bond (Nitro) | 1.4697 (19) Å | [7][8] |

| C-C Bond (Nitrile) | 1.447 (2) Å | [7][8] |

| C≡N Triple Bond | 1.141 (2) Å | [7][8] |

| N-O Distances (Nitro) | 1.2258 (17) Å and 1.2262 (18) Å | [7][8] |

| Benzene C-C Bonds | 1.3851 (19) – 1.397 (2) Å | [6][7] |

| π–π Stacking Distance | 3.3700 (9) Å | [6][7] |

| Technique | Data Available | Reference(s) |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [14][15] |

| ¹³C NMR | Spectrum in CDCl₃ available. | [14][16] |

| Infrared (IR) | KBr disc and Nujol mull spectra available. | [14][16] |

| Raman Spectroscopy | Powder spectrum available. | [14][16] |

| ESR | Data for anion radical available. | [14][16] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported, including the oxidation of benzonitrile and chlorination diazotization.[17] A common laboratory-scale synthesis involves the nitration of benzonitrile or the conversion from 3-nitrobenzaldehyde. Below is a representative protocol based on the reaction of 3-nitrobenzaldehyde with iodine and aqueous ammonia.

Materials and Equipment:

-

3-nitrobenzaldehyde

-

Acetonitrile (solvent)

-

Iodine (I₂)

-

Aqueous ammonia (NH₃·H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Detailed Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.

-

Addition of Reagents: Add iodine (I₂) to the solution, which will turn reddish-brown.[3]

-

Reaction Initiation: Add 0.8 mL of aqueous ammonia to the stirring mixture at room temperature (20 °C). The reaction system will turn orange-red.[3]

-

Monitoring the Reaction: Continue adding aqueous ammonia while monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[3] The entire reaction is typically complete within 40 minutes.

-

Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any excess iodine.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add pure water and extract the product into ethyl acetate. Repeat the extraction process to maximize recovery.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator to yield the crude product.[3]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography to obtain a high-purity product.[17]

General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its two functional groups.[5]

-

Nitrile Group (-C≡N): This group is versatile and can be hydrolyzed to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.[5]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution. The nitro group can be readily reduced to an amino group (-NH₂), a crucial transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.[5]

Due to this reactivity, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][2][5] It is also used as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[1][11]

The compound is stable under normal storage conditions but can react violently with strong oxidizing agents and bases.[18] Thermal decomposition can produce toxic gases, including hydrogen cyanide and nitrogen oxides.[18]

Safety and Handling

This compound is classified as hazardous and requires careful handling.[19][20]

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed | [9] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [9] |

| Skin Irritation | 2 | H315: Causes skin irritation | [19] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [19] |

Note: Classifications can vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation to minimize dust generation and accumulation.[18][21]

-

Hand Protection: Wear impervious chemical-resistant gloves.[19]

-

Eye Protection: Use chemical safety goggles or a face shield.[19]

-

Skin and Body Protection: Wear impervious protective clothing and boots as required.[19]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[19]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19][21]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[19]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[19]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[19]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizers and bases.[18][21]

References

- 1. This compound | 619-24-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 619-24-9: this compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. 3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. shivshaktipharmachem.com [shivshaktipharmachem.com]

- 13. This compound [stenutz.eu]

- 14. Page loading... [wap.guidechem.com]

- 15. Benzonitrile, 3-nitro- [webbook.nist.gov]

- 16. This compound(619-24-9) 1H NMR spectrum [chemicalbook.com]

- 17. bloomtechz.com [bloomtechz.com]

- 18. This compound(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. nextsds.com [nextsds.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

The Solubility Profile of 3-Nitrobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzonitrile in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in twelve different organic solvents across a temperature range of 278.15 K to 318.15 K.[1][2] The data, presented in Table 1, demonstrates that solubility generally increases with temperature.[1] Among the tested solvents, acetone exhibited the highest solvating power for this compound, while cyclohexane showed the lowest.[1] The general solubility trend was observed as: acetone > (acetonitrile, ethyl acetate) > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane.[1][2]

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | n-Butanol | 2-Methyl-1-propanol | Acetonitrile | Acetic Acid* | Ethyl Acetate | Cyclohexane** | Toluene |

| 278.15 | 0.0198 | 0.0165 | 0.0132 | 0.0101 | 0.0987 | 0.0115 | 0.0095 | 0.0765 | - | 0.0754 | - | 0.0432 |

| 283.15 | 0.0235 | 0.0198 | 0.0159 | 0.0122 | 0.1152 | 0.0139 | 0.0115 | 0.0898 | - | 0.0899 | 0.0031 | 0.0515 |

| 288.15 | 0.0278 | 0.0236 | 0.0190 | 0.0146 | 0.1338 | 0.0166 | 0.0138 | 0.1049 | - | 0.1065 | 0.0038 | 0.0611 |

| 293.15 | 0.0328 | 0.0280 | 0.0226 | 0.0174 | 0.1548 | 0.0198 | 0.0165 | 0.1221 | 0.0355 | 0.1256 | 0.0046 | 0.0721 |

| 298.15 | 0.0387 | 0.0331 | 0.0268 | 0.0207 | 0.1785 | 0.0235 | 0.0197 | 0.1416 | 0.0423 | 0.1475 | 0.0055 | 0.0848 |

| 303.15 | 0.0455 | 0.0390 | 0.0318 | 0.0246 | 0.2051 | 0.0279 | 0.0234 | 0.1637 | 0.0501 | 0.1726 | 0.0066 | 0.0994 |

| 308.15 | 0.0535 | 0.0458 | 0.0376 | 0.0292 | 0.2351 | 0.0331 | 0.0278 | 0.1887 | 0.0591 | 0.2013 | 0.0079 | 0.1161 |

| 313.15 | 0.0626 | 0.0537 | 0.0443 | 0.0345 | 0.2686 | 0.0391 | 0.0329 | 0.2169 | 0.0694 | 0.2341 | 0.0094 | 0.1352 |

| 318.15 | 0.0732 | 0.0629 | 0.0522 | 0.0408 | 0.3061 | 0.0461 | 0.0389 | 0.2486 | 0.0813 | 0.2714 | 0.0112 | 0.1568 |

*Due to the melting point of acetic acid, solubility was measured from 293.15 K.[1] **Due to the melting point of cyclohexane, solubility was measured from 283.15 K.[1]

Qualitative solubility information indicates that this compound is also very soluble in ether and sparingly soluble in water.[3][4]

Experimental Protocol: Isothermal Static Equilibrium Method

The quantitative solubility data presented in this guide was determined using the isothermal static equilibrium method.[1][5] This widely accepted technique provides reliable data for solid-liquid solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously stirred for a sufficient duration to ensure that equilibrium is reached.

-

Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand, permitting the undissolved solid to settle.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent any change in solubility due to temperature fluctuations.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Calculation: The mole fraction solubility is calculated from the determined concentration and the known masses of the solute and solvent.

-

Temperature Variation: The process is repeated at different temperatures to obtain a solubility profile as a function of temperature.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as crystallization, reaction, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility and other practical considerations.

Caption: Solvent selection workflow for this compound applications.

This guide provides foundational data and methodologies to aid researchers and professionals in the effective use of this compound. For more complex systems, such as binary solvent mixtures, further investigation into preferential solvation may be required.[5] Always consult the relevant Safety Data Sheet (SDS) before handling this compound and the selected solvents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzonitrile

This guide provides a comprehensive overview of the melting and boiling points of 3-Nitrobenzonitrile, targeted towards researchers, scientists, and professionals in drug development. It includes tabulated physical property data, detailed experimental protocols for property determination and chemical synthesis, and a logical workflow diagram.

Core Physicochemical Data

This compound is a solid at room temperature, typically appearing as a white to yellow crystalline powder or needles.[1][2][3] Its physical properties are crucial for its application in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes.[3]

Table 1: Melting and Boiling Point of this compound

| Parameter | Value | Conditions |

| Melting Point | 113–119 °C | Not specified |

| Boiling Point | 165 °C | at 21 mmHg (21 torr) |

Table 2: Additional Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol |

| CAS Number | 619-24-9 |

| Appearance | White to cream to yellow crystals, powder, or needles |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point is a critical parameter for verifying the purity of a crystalline solid like this compound.[3] The capillary method is a standard and widely used technique.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 95-100 °C for this compound).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range. A narrow melting range (e.g., 1-2 °C) is indicative of a high-purity sample.

Boiling Point Determination (General Protocol)

As this compound's boiling point is recorded under reduced pressure (165 °C at 21 mmHg), a vacuum distillation or a Thiele tube method adapted for vacuum would be appropriate. The Thiele tube method is suitable for small sample quantities.[9]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube and a capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in the small test tube. A capillary tube is placed inside, with its open end down.[9]

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[9]

-

Heating: The assembly is clamped and lowered into the Thiele tube filled with mineral oil. The side arm of the Thiele tube is heated gently.[9]

-

Observation: As the temperature rises, trapped air will bubble out of the capillary tube. Heating is continued until a steady and rapid stream of bubbles emerges, indicating the vapor pressure of the sample has overcome the external pressure.[9]

-

Data Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. The atmospheric pressure should also be recorded.[9]

Synthesis of this compound from 3-Nitrobenzaldehyde

A common method for synthesizing nitriles is the one-pot reaction of an aldehyde with hydroxylamine hydrochloride, which forms an aldoxime that is subsequently dehydrated.[10]

Reagents:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride

-

Cesium carbonate

-

Palladium(II) acetate

-

Dimethyl sulfoxide (DMSO) and Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 100 mg of 3-nitrobenzaldehyde, 56 mg of hydroxylamine hydrochloride, and 259 mg of cesium carbonate in a solvent mixture of 1.5 mL of DMSO and 0.5 mL of water.[10]

-

Initial Reaction: Stir the mixture at 100°C for 7 hours.[10]

-

Catalysis: Add 8 mg of palladium(II) acetate to the reaction mixture and continue stirring at 100°C for an additional 12 hours.[10]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water.[10]

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.[10]

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[10][11]

Logical Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound, providing a clear visual guide for the laboratory workflow.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. shuangdingchemistry.com [shuangdingchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. shivshaktipharmachem.com [shivshaktipharmachem.com]

- 7. This compound | 619-24-9 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. bloomtechz.com [bloomtechz.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Nitrobenzonitrile. It includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are characterized by the electron-withdrawing effects of both the nitro (NO₂) and cyano (CN) groups. These effects lead to a downfield shift of the aromatic protons and carbons compared to unsubstituted benzene. The substitution pattern on the aromatic ring results in a distinct set of signals, which are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound typically exhibits four signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.57 | Singlet (or Triplet) | - |

| H-4 | ~8.50 | Doublet of Doublets | ~8.1, 1.5 |

| H-5 | ~7.80 | Triplet | ~8.1 |

| H-6 | ~8.05 | Doublet of Doublets | ~7.7, 1.5 |

Note: The solvent used for NMR analysis can cause slight variations in chemical shifts. The data presented is a representative example.

¹³C NMR Spectral Data

The carbon NMR spectrum of this compound shows seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The assignments are detailed in Table 2.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-CN | ~116.5 |

| C-1 | ~114.5 |

| C-2 | ~138.0 |

| C-3 | ~148.0 |

| C-4 | ~128.0 |

| C-5 | ~131.0 |

| C-6 | ~133.0 |

Note: The solvent used for NMR analysis can cause slight variations in chemical shifts. The data presented is a representative example.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.[1][2][3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

-

Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.[1]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's sample holder.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.[1]

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

-

Parameter Setup for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

Parameter Setup for ¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: A typical range is 0 to 220 ppm.

-

Relaxation Delay: A delay of 2 seconds is a good starting point.

-

-

Data Acquisition: Start the acquisition process.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify the peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Structure-Spectrum Correlation for this compound.

Caption: Generalized Experimental Workflow for NMR Spectroscopy.

References

FT-IR Spectrum Analysis of 3-Nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Nitrobenzonitrile. This document outlines the characteristic vibrational frequencies of its key functional groups, a detailed experimental protocol for sample analysis, and a logical framework for spectral interpretation.

Introduction to this compound and its Spectroscopic Importance

This compound (C₇H₄N₂O₂) is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at the meta position. The presence of these functional groups gives the molecule distinct and well-defined absorption bands in the infrared region of the electromagnetic spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of this compound, making it an invaluable tool in synthetic chemistry and drug development where this compound is often used as a building block.

The FT-IR spectrum of this compound is characterized by the vibrational modes of the aromatic ring, the nitrile group, and the nitro group. The electron-withdrawing nature of both the nitro and nitrile groups influences the electronic environment of the benzene ring, which in turn affects the positions of its characteristic absorption bands.

FT-IR Spectral Data of this compound

The following table summarizes the expected and observed FT-IR absorption bands for this compound. The assignments are based on established group frequency correlations and data from spectral databases. The exact peak positions can vary slightly depending on the sample preparation and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |

| ~ 2240 - 2220 | Strong, Sharp | C≡N Stretching | Nitrile |

| ~ 1600 - 1585 | Medium | C=C Stretching | Aromatic Ring |

| ~ 1550 - 1475 | Strong | Asymmetric NO₂ Stretching | Nitro |

| ~ 1500 - 1400 | Medium | C=C Stretching | Aromatic Ring |

| ~ 1360 - 1290 | Strong | Symmetric NO₂ Stretching | Nitro |

| ~ 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be logically divided into several key regions:

-

Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the benzene ring.

-

Nitrile Stretching Region (2240-2220 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the nitrile (C≡N) functional group. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring.

-

Nitro Group Stretching Region (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): The nitro group exhibits two distinct, strong stretching vibrations. The higher frequency band corresponds to the asymmetric stretching of the N-O bonds, while the lower frequency band is due to the symmetric stretch. These two prominent peaks are a clear signature for the presence of a nitro group.

-

Aromatic C=C Stretching Region (1600-1400 cm⁻¹): Multiple bands of medium intensity in this region arise from the carbon-carbon stretching vibrations within the aromatic ring.

-

Fingerprint Region (below 1400 cm⁻¹): This region contains a complex pattern of peaks resulting from various bending and stretching vibrations, including the C-H out-of-plane bending of the substituted benzene ring. These bands are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet technique.

4.1. Materials and Equipment

-

This compound (solid sample)

-

Spectroscopic grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

4.2. Sample Preparation (KBr Pellet)

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Grind the sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding the two together until a homogenous mixture is obtained. The final concentration of the sample in KBr should be between 0.1% and 1%.

-

Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

4.3. Spectral Acquisition

-

Background Spectrum: Place an empty sample holder or a pure KBr pellet in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Mount the KBr pellet containing the this compound sample in the spectrometer's sample holder.

-

Data Collection: Acquire the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the key relationships and workflows in the FT-IR analysis of this compound.

mass spectrometry fragmentation pattern of 3-Nitrobenzonitrile

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Nitrobenzonitrile

Introduction

This compound (C₇H₄N₂O₂), a significant compound in organic synthesis, presents a unique fragmentation pattern in mass spectrometry due to the interplay between the aromatic ring, the electron-withdrawing nitro group, and the nitrile group.[1] Understanding this pattern is crucial for its identification and for elucidating the structure of related compounds in various research and development settings. This guide provides a detailed analysis of its electron ionization (EI) mass spectrum, outlining the primary fragmentation pathways and experimental considerations. The molecular weight of this compound is approximately 148.12 g/mol .[2]

Experimental Protocols

The data presented herein is based on a standard Electron Ionization (EI) mass spectrometry protocol.

2.1 Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment for a solid sample like this compound involves the following steps:

-

Sample Introduction: A small quantity of the crystalline sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The probe is heated to sublimate the sample directly into the vacuum of the ion source.

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam, typically maintained at 70 electron volts (eV). This high energy is sufficient to dislodge an electron from the molecule, forming an energetically unstable molecular ion (M•+).[3][4]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo a series of predictable bond cleavages and rearrangements, generating a variety of fragment ions.[5]

-

Mass Analysis: The newly formed positive ions (the molecular ion and its fragments) are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the nitro and nitrile groups.

3.1 Molecular Ion Peak

The molecular ion [C₇H₄N₂O₂]•+ is observed at m/z 148 .[6] Its presence and significant intensity are typical for aromatic compounds, whose stable ring structure can accommodate the positive charge.[7]

3.2 Key Fragmentation Pathways

The primary fragmentation events involve the neutral loss of molecules associated with the nitro group, followed by further degradation of the resulting ions.

-

Loss of Nitrogen Dioxide (•NO₂): The most significant initial fragmentation is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO₂, 46 u). This results in the formation of the cyanophenyl cation at m/z 102 ([C₇H₄N]⁺). This is often a prominent peak in the spectrum of nitroaromatic compounds.

-

Loss of Nitric Oxide (•NO): A competing pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical (•NO, 30 u). This fragmentation pathway produces an ion at m/z 118 ([C₇H₄NO]⁺).

-

Loss of Carbon Monoxide (CO): The fragment ion at m/z 118 can subsequently lose a molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 90 .

-

Formation of Benzyne Radical Cation: The cyanophenyl cation at m/z 102 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 u). This leads to the formation of the highly reactive benzyne radical cation at m/z 75 ([C₆H₄]•+), which is a characteristic fragment for many substituted benzene derivatives. This is often the base peak or a very intense peak in the spectrum.

Quantitative Data Summary

The electron ionization mass spectrum of this compound is summarized in the table below, with data sourced from the NIST Mass Spectrometry Data Center.[6]

| m/z | Relative Intensity (%) | Proposed Fragment Ion / Neutral Loss |

| 148 | 65 | [C₇H₄N₂O₂]•+ (Molecular Ion, M•+) |

| 118 | 10 | [M - •NO]⁺ |

| 102 | 80 | [M - •NO₂]⁺ |

| 90 | 20 | [M - •NO - CO]⁺ |

| 76 | 35 | [C₆H₄N]⁺ or [C₆H₅]⁺ |

| 75 | 100 | [M - •NO₂ - HCN]•+ or [C₆H₄]•+ |

| 50 | 40 | [C₄H₂]⁺ |

Visualization of Fragmentation Pathway

The logical relationship between the parent molecule and its primary fragments is illustrated below.

Caption: Proposed EI Fragmentation Pathway of this compound.

References

- 1. This compound | 619-24-9 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Benzonitrile, 3-nitro- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

crystal structure of 3-nitrobenzonitrile

An In-depth Technical Guide to the Crystal Structure of 3-Nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the single- (C₇H₄N₂O₂), elucidated by low-temperature single-crystal X-ray diffraction. The compound crystallizes in the monoclinic Sohncke space group P2₁, with two molecules per unit cell.[1][2][3] A key structural feature is the non-coplanar orientation of the nitro group relative to the benzene ring, which induces molecular asymmetry and results in a chiral crystal structure.[2] The supramolecular architecture is dominated by aromatic π–π stacking, leading to the formation of molecular stacks along the shortest crystallographic axis.[1][3][4] This document details the crystallographic data, molecular geometry, and supramolecular interactions. Furthermore, it provides the complete experimental protocols for its synthesis, crystallization, and structure determination, making it a valuable resource for researchers, materials scientists, and professionals in drug development.

Introduction

This compound is an aromatic compound featuring both a nitro (-NO2) and a nitrile (-C≡N) functional group.[5] The study of its solid-state structure is crucial for understanding how its specific electronic and steric properties govern intermolecular interactions and crystal packing. For researchers in drug development and materials science, a detailed knowledge of the crystal structure provides insights into physicochemical properties such as solubility, stability, and polymorphism, which are critical for molecular design and application. This guide presents the definitive , offering a foundational dataset for further computational and experimental investigations.

Crystal Structure Analysis

The was determined using single-crystal X-ray diffraction, revealing a well-ordered molecular arrangement.

Crystallographic Data

This compound crystallizes in the monoclinic space group P2₁ with one molecule in the asymmetric unit.[2] The absolute structure was established from anomalous dispersion.[1][2] Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₄N₂O₂ |

| Formula weight | 148.12 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 3.73339 (4) |

| b (Å) | 6.97307 (5) |

| c (Å) | 12.87327 (9) |

| β (°) | 97.1579 (8) |

| Volume (ų) | 332.483 (5) |

| Z | 2 |

| Calculated density (Mg m⁻³) | 1.479 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.95 |

| Temperature (K) | 100 |

| Data collection | Rigaku Oxford Diffraction SuperNova |

| Refinement method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.069 |

| CCDC No. | 2295676 |

Molecular Geometry

A significant feature of the molecular structure is the slight tilt of the nitro group relative to the plane of the benzene ring. The dihedral angle between the NO₂ plane and the benzene ring is 11.22 (6)°.[1][4] This non-coplanar orientation is attributed to crystal packing effects that lock the group's conformation, inducing asymmetry in the molecule.[2] In contrast, the barrier for rotation of the nitro group is low in the solution phase.[2] Selected bond lengths are provided in Table 2.

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

|---|---|

| C≡N (Nitrile) | 1.141 (2) |

| C—C (Nitrile-Ring) | 1.447 (2) |

| C—N (Nitro-Ring) | 1.4697 (19) |

| N—O (Nitro, avg.) | 1.2260 |

| C—C (Benzene ring) | 1.3851 (19) – 1.397 (2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is primarily dictated by π–π stacking interactions.[1] Molecules stack along the shortest crystallographic axis (a-axis), with a plane-to-plane distance of 3.3700 (9) Å.[1][4] This efficient packing is a dominant motif in nitro-substituted benzene derivatives and is a key contributor to the stability of the crystal lattice.[6] The arrangement of these stacks defines the overall three-dimensional crystal structure.

Experimental Methodologies

The following sections provide the detailed protocols used for the synthesis, crystallization, and structural analysis of this compound.

Synthesis and Crystallization

This compound was synthesized via the decomposition of a corresponding diazonium salt.[1][4]

Synthesis Protocol:

-

Diazonium Salt Formation: Dissolve p-toluenesulfonic acid monohydrate (570.7 mg, 3 mmol) in 15 mL of ethyl acetate.[1][4]

-

Add 2-amino-5-nitrobenzonitrile (489.3 mg, 3 mmol) to the solution.[1][4]

-

Add tert-butyl nitrite (1068 µL, 9 mmol) dropwise. A yellow solution will form. Stir for 5 minutes at room temperature.[1][4]

-

Collect the resulting yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate by filtration and wash thoroughly with ethyl acetate.[1][4]

-

Decomposition: Dissolve the solid diazonium salt in 10 mL of ethanol (EtOH) and stir for 3 days at room temperature.[1][4]

-

Isolation: Isolate the final product, this compound, as an off-white solid via filtration.[1][4]

Crystallization Protocol:

-

Prepare a concentrated solution of the synthesized this compound in ethanol.[1][4]

-

Select a suitable crystal for analysis under a polarizing microscope.[4]

Single-Crystal X-ray Diffraction and Refinement

The data collection and structure refinement were performed using standard crystallographic techniques.

Data Collection and Refinement Workflow:

-

Mounting: A selected crystal was mounted on a MiTeGen Dual Thickness MicroLoop LD using Baysilone-Paste.[4]

-

Data Collection: Data were collected on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a micro-focus sealed X-ray source (Mo Kα radiation, λ = 0.71073 Å) at a temperature of 100 K.[3]

-

Data Processing: The collected data were processed using the CrysAlisPro software.[3]

-

Structure Solution: The structure was solved using the SHELXT intrinsic phasing method.[3]

-

Structure Refinement: Refinement was carried out using full-matrix least-squares on F² with SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions were freely refined, including their isotropic displacement parameters.[3][4]

Implications for Research and Drug Development

The detailed structural characterization of this compound provides a solid foundation for its application in various scientific fields.

-

Materials Science: The well-defined π–π stacking arrangement can be exploited in the design of organic materials with specific electronic or optical properties. The chirality of the crystal structure is particularly noteworthy, as it may lead to nonlinear optical or ferroelectric behaviors.

-

Drug Development: As an intermediate in organic synthesis, understanding the stable crystalline form of this compound is essential for process control and scalability.[5][7] The intermolecular interactions observed, primarily van der Waals forces and π-stacking, can inform the design of co-crystals or polymorph screening studies for more complex active pharmaceutical ingredients (APIs) containing the nitrobenzonitrile scaffold.

-

Computational Chemistry: The high-resolution data serves as a benchmark for validating and refining computational models used to predict crystal structures and intermolecular interaction energies.

Conclusion

This guide has detailed the as determined by modern X-ray diffraction techniques. The molecule crystallizes in the chiral monoclinic space group P2₁. Its structure is characterized by a non-planar nitro group and a supramolecular assembly dominated by π–π stacking. The comprehensive experimental protocols and tabulated crystallographic data provide a critical resource for chemists and materials scientists, enabling further research into the properties and applications of this compound.

References

- 1. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. CAS 619-24-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

electron-withdrawing effects of nitro and nitrile groups in 3-Nitrobenzonitrile

An In-depth Technical Guide on the Electron-Withdrawing Effects of Nitro and Nitrile Groups in 3-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potent electron-withdrawing properties of the nitro (-NO₂) and nitrile (-CN) groups as manifested in the this compound molecule. Both functional groups significantly modulate the electronic characteristics of the benzene ring through a combination of inductive and mesomeric effects, rendering the aromatic system electron-deficient.[1][2] This guide will detail quantitative measures of these effects, such as Hammett constants and pKa values, present key spectroscopic data, and provide detailed experimental protocols for the synthesis and characterization of this compound. The synergistic impact of these two powerful electron-withdrawing groups dictates the molecule's reactivity, making it a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the nitro and nitrile substituents can be quantified using several experimental parameters. These values provide a clear measure of their impact on the electronic environment of the benzene ring.

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing effect. The nitro group possesses one of the largest positive σ values, signifying its powerful electron-withdrawing capacity.[5][6]

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| Nitro (-NO₂) | +0.710[5] | +0.778[5] |

| Cyano (-CN) | +0.56[5] | +0.66[5] |

| Hydrogen (-H) | 0.000[5] | 0.000[5] |

In this compound, both groups are in a meta-position relative to each other. Their individual σ_m values contribute to a significant overall withdrawal of electron density from the aromatic ring.

Acidity (pKa) of Substituted Benzoic Acids

A direct consequence of electron-withdrawing groups on a benzene ring is the increased acidity of a benzoic acid derivative. These groups stabilize the resulting carboxylate anion, thereby favoring dissociation. Comparing the pKa values of substituted benzoic acids clearly illustrates this effect. A lower pKa value corresponds to a stronger acid.[7][8]

Table 2: pKa Values of Substituted Benzoic Acids

| Compound | pKa (in water at 25°C) |

|---|---|

| Benzoic Acid | 4.20 |

| 3-Nitrobenzoic Acid | 3.45[9] |

| 4-Nitrobenzoic Acid | 3.44[9] |

| 2-Nitrobenzoic Acid | 2.17[9] |

The data shows that a nitro group significantly increases the acidity of benzoic acid.[7][10] This is due to the stabilization of the conjugate base by the electron-withdrawing nitro group.[8][9]

Spectroscopic Data for this compound

Spectroscopic techniques provide direct insight into the electronic environment of the molecule. The electron-withdrawing nature of the nitro and nitrile groups leads to characteristic shifts in NMR spectra and distinct vibrational frequencies in IR spectra.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-CN | 112.4[11] |

| C-NO₂ | 148.4 (approx.) |

| C-CN (quaternary) | 117.9[11] |

| Aromatic CH | 126.0, 130.0, 132.2, 132.4[11] |